2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene are commonly used conditions .
Industrial Production Methods
In industrial settings, continuous flow chemistry tools have been employed to optimize the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. This approach allows for better control over reaction conditions and scalability. The amination step, for instance, can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization is a key step in its synthesis.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Solvents: Xylene, triethyl orthoformate.
Catalysts: Microwave-assisted heating, reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an inhibitor of enzymes like tankyrase and stearoyl CoA desaturase.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes like Wnt signaling . Similarly, its role as a stearoyl CoA desaturase inhibitor involves the disruption of fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
Pyrrolo[1,2-d][1,3,4]oxadiazines: Precursors in the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones.
Uniqueness
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one stands out due to its chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-(chloromethyl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c8-4-6-9-7(12)5-2-1-3-11(5)10-6/h1-3H,4H2,(H,9,10,12) |
InChI Key |
MUSIFVFOVANWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)CCl |
Origin of Product |
United States |
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